

Technical Guide: Biological Potential of Fluorinated Indole Carboxylates

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Compound of Interest

Compound Name: ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

CAS No.: 1204501-37-0

Cat. No.: B1381675

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Executive Summary

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and blockbuster drugs (indomethacin, sunitinib). However, the specific subclass of fluorinated indole carboxylates represents a high-value chemical space where electronic modulation meets metabolic stability.

[1]

This guide analyzes the structure-activity relationships (SAR) of these compounds, focusing on how the strategic placement of fluorine atoms (C5, C6, C7) combined with carboxylate functionality (C2 vs. C3 positions) drives potency in oncology, antimicrobial resistance, and viral inhibition.

Chemical Rationale: The Fluorine-Carboxylate Synergy

To design effective ligands, one must understand the causality behind the chemical modifications.

The Fluorine Effect

Fluorine is not merely a "hydrogen replacement"; it is a tool for electronic and steric engineering.

- **Metabolic Blocking:** The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting fluorine at metabolically labile sites (typically C5 or C6 of the indole ring) blocks oxidative metabolism by Cytochrome P450, extending the half-life () of the drug.
- **Lipophilicity ():** Fluorination increases lipophilicity, facilitating passive transport across the lipid bilayer—critical for intracellular targets like kinases or DNA.
- **Electronic Modulation:** Fluorine is the most electronegative element. Its inductive electron-withdrawing effect lowers the of the indole N-H and the adjacent carboxylate, altering hydrogen bond donor/acceptor strengths.

The Carboxylate Vector

- **Indole-2-carboxylate:** Often acts as a bioisostere for salicylic acid derivatives or serves as a chelating moiety for metallodrugs (e.g., Copper(II) complexes).
- **Indole-3-carboxylate:** Mimics the tryptophan side chain, frequently targeting amino acid transporters or hydrophobic pockets in kinases (e.g., EGFR, VEGFR).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the logic flow for optimizing fluorinated indole carboxylates based on target class.



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Figure 1: SAR Decision Matrix for Fluorinated Indole Carboxylates. Blue nodes represent the core, red/yellow the modification vectors, and green the biological outcomes.

Biological Activities & Mechanisms[2][3][4][5]

Oncology: Kinase Inhibition and DNA Targeting

Fluorinated indole-3-carboxylates are prominent in the design of tyrosine kinase inhibitors.

- Mechanism: The indole core occupies the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The C3-carboxylate moiety often forms hydrogen bonds with the "hinge region" residues.
- Tubulin Polymerization: Benzimidazole-indole hybrids (often derived from carboxylate precursors) inhibit tubulin polymerization, arresting cells in the G2/M phase.
- Metallodrugs: Indole-2-carboxylic acid (ICA) forms dinuclear Copper(II) complexes (ICA-Cu). [2] These complexes intercalate into DNA and generate Reactive Oxygen Species (ROS) via the Fenton reaction, leading to apoptosis in breast cancer lines (MCF-7, MDA-MB-231).

Antimicrobial: Membrane Disruption & Efflux Pump Inhibition

- **MRSA Activity:** Indole-3-aldehyde hydrazides and carboxylate derivatives show significant activity against Methicillin-resistant *Staphylococcus aureus* (MRSA).[3]
- **Antibiotic Potentiation:** Indole-3-carboxamides linked to polyamines act as "capping acids." [4] They permeabilize the bacterial outer membrane, re-sensitizing Gram-negative bacteria to legacy antibiotics like doxycycline.
- **Efflux Inhibition:** 5-nitro and 5-fluoro indole derivatives have been reported to inhibit the NorA efflux pump in *S. aureus*, preventing the expulsion of fluoroquinolones.[5]

Antiviral: HIV-1 Attachment

- **BMS-378806 Analogs:** The indole-3-glyoxamide core (structurally related to carboxylates) is central to HIV-1 attachment inhibitors. Fluorination at the C4 or C7 position of the indole ring modulates the conformation, enhancing binding affinity to the viral gp120 protein and preventing entry into CD4+ T-cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific compounds.

Protocol A: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate (Fischer Indole Strategy)

Rationale: This method is robust, scalable, and allows for the introduction of fluorine early in the synthesis.

- **Reagents:** 4-Fluorophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA), Ethanol.
- **Hydrazone Formation:**
 - Dissolve 4-fluorophenylhydrazine HCl in Ethanol.
 - Add Ethyl pyruvate dropwise at 0°C.
 - Stir at room temperature for 2 hours. Filter the solid hydrazone precipitate.

- Cyclization:
 - Mix the hydrazone with PPA (10x weight).
 - Heat to 110°C for 3 hours (monitor via TLC).
 - Critical Step: Pour the hot reaction mixture onto crushed ice/water to quench. The PPA is viscous; vigorous stirring is required to precipitate the product.
- Purification:
 - Extract with Ethyl Acetate (3x). Wash with NaHCO₃ (sat.) to remove residual acid.
 - Recrystallize from Ethanol/Water.
- Validation: Confirm structure via ¹H-NMR (look for splitting of C4/C6 protons due to ¹⁹F coupling) and ¹⁹F-NMR.

Protocol B: MTT Cytotoxicity Assay (Adherent Cancer Cells)

Rationale: Standard colorimetric assay to determine IC₅₀ values.

- Seeding: Seed MCF-7 or PC3 cells at cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Treatment:
 - Dissolve fluorinated indole carboxylate in DMSO (Stock 10 mM).
 - Prepare serial dilutions in culture medium (Final DMSO < 0.5%).
 - Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Cisplatin).
- Incubation: Incubate for 48h or 72h.
- Development:

- Add 10 μL MTT reagent (5 mg/mL in PBS) to each well.
- Incubate 4h until purple formazan crystals form.
- Aspirate medium carefully. Dissolve crystals in 100 μL DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability relative to vehicle control.

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism for Indole-2-carboxylate Copper complexes (ICA-Cu).



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Figure 2: Dual Mechanism of Action for Metal-Complexed Indole Carboxylates. The compound utilizes both physical DNA intercalation and chemical ROS generation to induce toxicity.

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